

Ethyl ethanesulfonate chemical properties

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Compound of Interest

Compound Name: Ethyl ethanesulfonate

Cat. No.: B155355

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An In-Depth Technical Guide to the Chemical Properties and Applications of **Ethyl Ethanesulfonate** Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl ethanesulfonate (EES), also known by its IUPAC name, ethanesulfonic acid ethyl ester, is an organic compound belonging to the sulfonate ester class.^{[1][2]} While not a household name, EES is a significant reagent in organic synthesis and a compound of interest in pharmaceutical development due to its reactivity.^{[1][2][3]} This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and handling protocols, with a focus on applications relevant to research and drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific work. **Ethyl ethanesulfonate** is systematically identified by several key descriptors.

- IUPAC Name: **ethyl ethanesulfonate**^[4]
- Synonyms: Ethanesulfonic Acid Ethyl Ester, EES ester, Ethyl ethyl sulfonate^{[2][4]}
- CAS Number: 1912-30-7^{[2][4]}
- Molecular Formula: C₄H₁₀O₃S^{[1][4]}

Identifier	Value	Source
InChI	InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3	[2][4]
InChIKey	PPCXFTKZPBHXIW-UHFFFAOYSA-N	[2][4]
SMILES	CCOS(=O)(=O)CC	[4][5]

Physicochemical Properties

The physical and chemical characteristics of **ethyl ethanesulfonate** dictate its behavior in various experimental settings. It is typically a clear, colorless to pale yellow liquid with a distinct odor.[1][2]

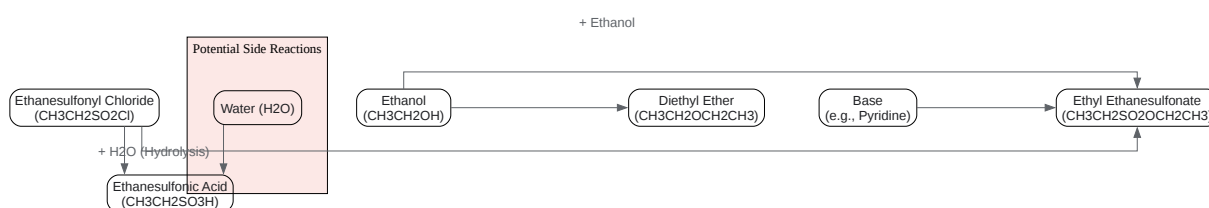
Property	Value	Source(s)
Molecular Weight	138.19 g/mol	[3][4]
Density	~1.11 - 1.133 g/cm ³	[1][6]
Boiling Point	~198-229 °C at 760 mmHg	[1][6]
Melting Point	-17 °C to 100-101 °C (Note: a wide range is reported, may depend on purity)	[6][7][8]
Flash Point	92.4 °C	[6]
Solubility	Soluble in polar organic solvents.[2] The related compound, ethyl methanesulfonate, is water-soluble.[9]	

Synthesis of Ethyl Ethanesulfonate

The most common laboratory-scale synthesis of **ethyl ethanesulfonate** involves the reaction of ethanesulfonyl chloride with ethanol.[10] The presence of a non-nucleophilic base is crucial

to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the ethanol, rendering it less nucleophilic.[10]

Diagram of Synthesis and Potential Side Reactions



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Caption: Main reaction pathway for EES synthesis and potential side reactions.

Experimental Protocol: Synthesis from Ethanesulfonyl Chloride

This protocol is adapted from standard laboratory procedures for sulfonate ester synthesis.[10]

1. Reagent Preparation:

- In a dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine or triethylamine (2.0 equivalents) in an anhydrous solvent such as diethyl ether.[10]
- Causality: The use of anhydrous (dry) reagents and an inert atmosphere is critical to prevent the hydrolysis of the starting material, ethanesulfonyl chloride, to ethanesulfonic acid, which

would reduce the yield.[1][10] Using at least two equivalents of the base ensures effective scavenging of the HCl byproduct.[10]

2. Reaction Setup and Execution:

- Cool the reaction flask in an ice-water bath to 0-5°C.[10]
- Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel.[10]
- Add the ethanesulfonyl chloride dropwise to the stirred ethanol solution, ensuring the internal temperature is maintained below 10°C.[10]
- Causality: Slow, dropwise addition at a low temperature controls the exothermic reaction and minimizes the formation of byproducts.[10]

3. Work-up and Purification:

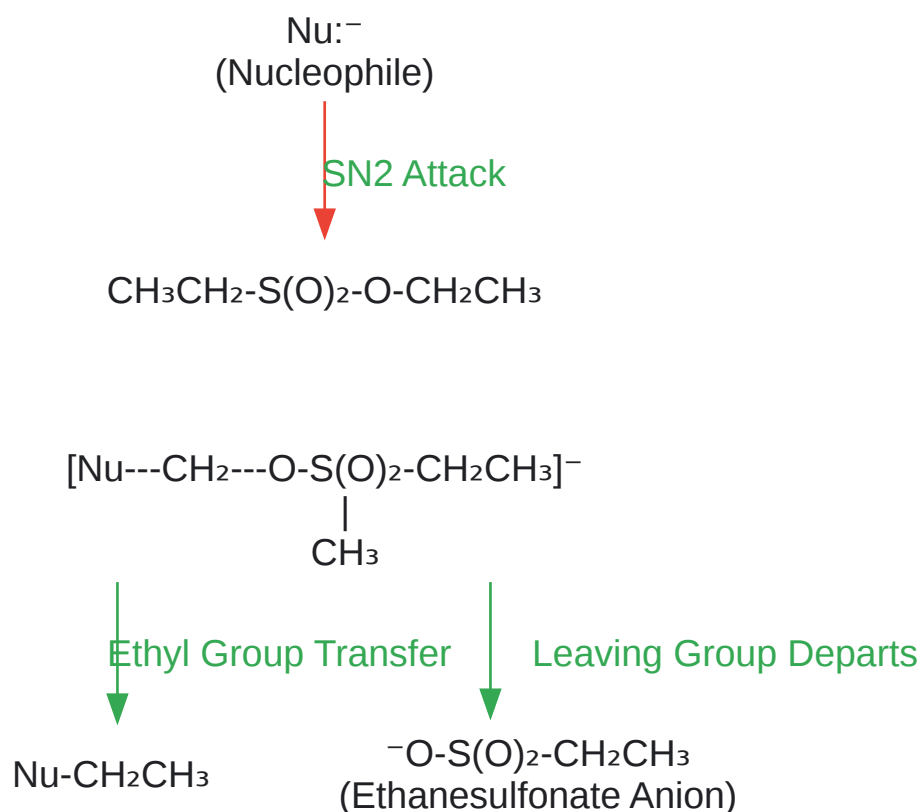
- After the addition is complete, allow the reaction to stir for several hours, monitoring its progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quench the reaction with cold water and transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash it sequentially with cold, dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.[10]
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).[10]
- Filter off the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure **ethyl ethanesulfonate**. [10]

Reactivity and Mechanistic Insights

The chemical reactivity of **ethyl ethanesulfonate** is dominated by the sulfonate ester functional group. This group makes the compound a potent alkylating agent, a characteristic it shares with the well-studied mutagen, ethyl methanesulfonate (EMS).[2][9][11]

The sulfur atom in the sulfonate group is highly electron-deficient due to the presence of three electronegative oxygen atoms. This polarity makes the ethyl group attached to the oxygen (the ethoxy group) susceptible to nucleophilic attack.

Mechanism of Alkylation



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Caption: Generalized SN2 mechanism for the alkylation of a nucleophile by EES.

In drug development, this reactivity is a double-edged sword. While useful for synthesis, it also means that **ethyl ethanesulfonate** and similar alkyl sulfonates are considered potential genotoxic impurities (GTIs).[3] Their ability to alkylate nucleophilic sites on DNA, such as the N7 and O6 positions of guanine, can lead to mutations.[12][13] Therefore, rigorous analytical control is required to detect and quantify trace levels of these impurities in active pharmaceutical ingredients (APIs).[3]

Safety, Handling, and Storage

Hazard Identification

Ethyl ethanesulfonate is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:

- H315: Causes skin irritation.[4][14]
- H319: Causes serious eye irritation.[4][14]
- H335: May cause respiratory irritation.[4][14]

Handling and Personal Protective Equipment (PPE)

Given its hazardous nature, strict safety protocols must be followed when handling **ethyl ethanesulfonate**.

- Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14]
- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14][15]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or apron.[14][16] Contaminated clothing should be removed and washed before reuse.[14]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[14]

Storage

Proper storage is essential to maintain the chemical's integrity and ensure safety.

- Conditions: Store in a cool, well-ventilated place, away from incompatible materials.[14][16] The container should be kept tightly closed.[14] Some suppliers recommend refrigerated storage (2-8°C).[5][7][17]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[16][18] The analogous compound ethyl methanesulfonate is known to be moisture-sensitive and hydrolyzes in water, so anhydrous conditions are recommended.[16][19]

Applications in Research and Drug Development

Ethyl ethanesulfonate serves as a key reagent in organic synthesis and is a critical analyte in pharmaceutical quality control.

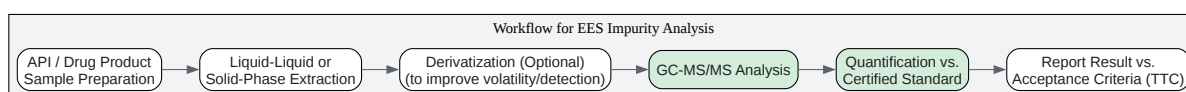
Reagent in Organic Synthesis

The primary application of EES is as an ethylating agent.[2] It is used to introduce an ethyl group onto various nucleophiles, including amines, phenols, and thiols, to synthesize a wide range of organic molecules.

Genotoxic Impurity Analysis

In the context of drug development, ethanesulfonic acid is sometimes used to form esylate salts of basic APIs to improve their solubility and stability.[3] A potential side reaction during this process, or if ethanol is used as a solvent, is the formation of **ethyl ethanesulfonate**. Because of its classification as a potential genotoxic impurity, highly sensitive analytical methods are required to ensure that levels in the final drug substance are below the threshold of toxicological concern (TTC).

Workflow for Genotoxic Impurity (GTI) Analysis



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Caption: Typical workflow for the analysis of EES as a genotoxic impurity.

The development and validation of sensitive analytical methods, often using gas chromatography coupled with mass spectrometry (GC-MS), is a critical activity in pharmaceutical process development and quality control to manage the risks associated with such impurities.[5]

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